Cas no 22409-76-3 (1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-)

1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- structure
22409-76-3 structure
Product Name:1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-
CAS No:22409-76-3
MF:C16H16Br2
MW:368.106243133545
CID:1409825
PubChem ID:59166458
Update Time:2025-04-20

1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-
    • 5-bromo-2-(4-bromo-2,6-dimethylphenyl)-1,3-dimethylbenzene
    • GQRNUKOYCMDUPO-UHFFFAOYSA-N
    • 22409-76-3
    • SCHEMBL12159414
    • DTXSID90731174
    • 4,4'-dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl
    • Inchi: 1S/C16H16Br2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3
    • InChI Key: GQRNUKOYCMDUPO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C(=C(C)C=1)C1C(C)=CC(=CC=1C)Br

Computed Properties

  • Exact Mass: 365.96188
  • Monoisotopic Mass: 365.96188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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